4-methyl-1,4-oxazepan-6-aminehydrochloride
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Overview
Description
4-methyl-1,4-oxazepan-6-aminehydrochloride is a chemical compound with the molecular formula C7H16N2O·2HCl. It is known for its versatile applications in scientific research, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes an oxazepane ring, making it an interesting subject for various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,4-oxazepan-6-aminehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a 4-methyl-1,4-oxazepane derivative, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization and amination processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The industrial synthesis often employs automated systems to control reaction parameters such as temperature, pressure, and reaction time, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1,4-oxazepan-6-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new functionalized oxazepane compounds.
Scientific Research Applications
4-methyl-1,4-oxazepan-6-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-methyl-1,4-oxazepan-6-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-methyl-1,4-oxazepan-6-aminehydrochloride can be compared with other similar compounds, such as:
4-methyl-1,4-oxazepane: Lacks the amine group and hydrochloride salt, making it less reactive in certain chemical reactions.
1,4-oxazepan-6-amine: Similar structure but without the methyl group, which can affect its chemical properties and reactivity.
4-methyl-1,4-oxazepan-6-yl)methylamine dihydrochloride: A closely related compound with similar applications but different molecular weight and properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-1,4-oxazepan-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-8-2-3-9-5-6(7)4-8;/h6H,2-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHHNKLRUUHBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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